

(R)-N-Boc-2-morpholinecarbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-N-Boc-2-morpholinecarbaldehyde
Cat. No.:	B1586803

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **(R)-N-Boc-2-morpholinecarbaldehyde**

Foreword: Ensuring Integrity in Pharmaceutical Synthesis

(R)-N-Boc-2-morpholinecarbaldehyde stands as a critical chiral building block in the synthesis of numerous pharmaceutical agents.^[1] Its utility is derived from the precise stereochemistry of its (R)-configured aldehyde and the robust protection of its morpholine nitrogen by the tert-butyloxycarbonyl (Boc) group. This combination allows for its strategic incorporation into complex molecular architectures. However, the very features that make this molecule valuable—the reactive aldehyde and the labile Boc group—also render it susceptible to degradation if not handled and stored with meticulous care.

This guide provides drug development professionals and researchers with a comprehensive understanding of the stability profile of **(R)-N-Boc-2-morpholinecarbaldehyde**. Moving beyond simple storage temperature recommendations, we will delve into the underlying chemical principles governing its stability, outline potential degradation pathways, and provide field-proven protocols for its storage, handling, and stability assessment. Our objective is to empower scientists to preserve the chemical and enantiomeric integrity of this reagent, ensuring the reliability and reproducibility of their synthetic outcomes.

Chapter 1: Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount to predicting its behavior. The key physicochemical characteristics of **(R)-N-Boc-2-morpholinecarbaldehyde** are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₇ NO ₄	[1] [2]
Molecular Weight	215.25 g/mol	[1] [2]
Appearance	Typically a solid or oil	
Boiling Point	~309.1 °C at 760 mmHg	[1] [2] [3]
Density	~1.18 g/cm ³	[2] [3]
CAS Number	913642-85-0	[2] [4] [5]

Chapter 2: A Functional Group Analysis of Chemical Stability

The stability of **(R)-N-Boc-2-morpholinecarbaldehyde** is not monolithic; it is a direct consequence of the interplay between its three principal structural components: the aldehyde, the N-Boc group, and the morpholine ring.

The Aldehyde Moiety: The Primary Locus of Reactivity

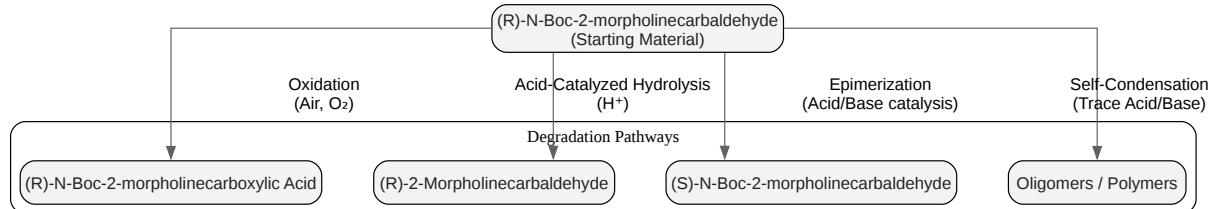
The aldehyde is the most reactive functional group on the molecule and thus the primary concern for stability. It is highly susceptible to:

- Oxidation: In the presence of atmospheric oxygen, the aldehyde can readily oxidize to the corresponding carboxylic acid, (R)-N-Boc-2-morpholinecarboxylic acid. This is one of the most common degradation pathways and necessitates storage under an inert atmosphere.
- Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by trace acidic or basic impurities. This can lead to the formation of oligomeric side products and a decrease in assay value.

- Racemization: The chiral center at the C2 position is adjacent to the aldehyde's carbonyl group. The alpha-proton is acidic and can be abstracted under basic or, in some cases, acidic conditions, leading to the formation of an achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization and the loss of enantiomeric purity.

The N-Boc Protecting Group: An Acid-Labile Shield

The tert-butyloxycarbonyl (Boc) group is an essential feature, rendering the morpholine nitrogen non-nucleophilic and non-basic.^[1] However, its key characteristic is its lability under acidic conditions.^{[6][7][8]}


- Acid-Catalyzed Cleavage: Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will rapidly cleave the Boc group to yield the free secondary amine.^[7] It is crucial to recognize that even mild or incidental acidic conditions—such as acidic impurities in solvents, exposure to acidic gases, or concentration of HPLC mobile phases containing TFA—can lead to slow degradation over time.^[9] The Boc group is, however, generally stable to basic and nucleophilic conditions as well as catalytic hydrogenation.^{[6][8]}

The Morpholine Scaffold: A Stable Heterocyclic Core

The morpholine ring itself is a robust and stable heterocycle.^[10] It is a privileged structure in medicinal chemistry, often improving properties like aqueous solubility and metabolic stability.^{[11][12][13]} Under the conditions typically encountered during storage and many synthetic manipulations, the morpholine ring is not expected to undergo degradation. Its ether linkage and C-N bonds are chemically resilient.

Chapter 3: Primary Degradation Pathways

Based on the functional group analysis, we can map the most probable degradation pathways for **(R)-N-Boc-2-morpholinecarbaldehyde**. Understanding these pathways is key to designing effective storage and handling strategies.

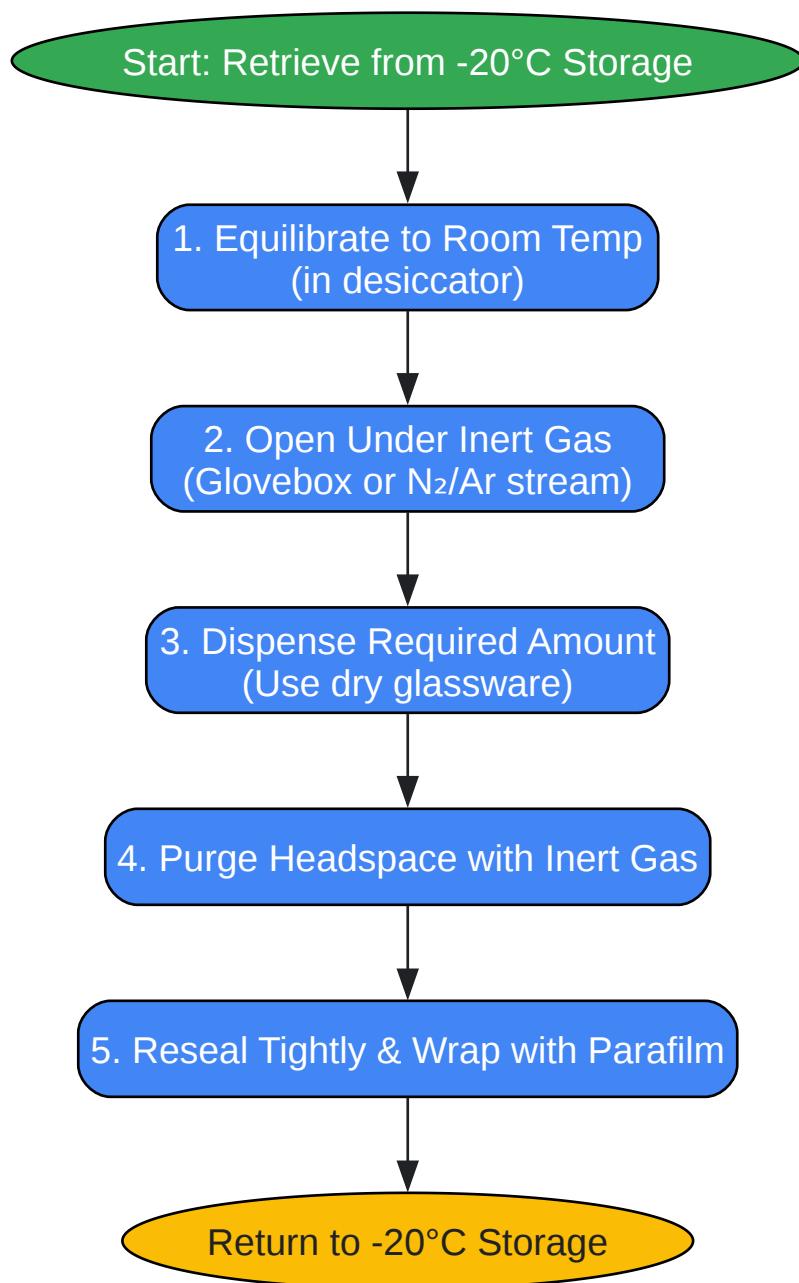
[Click to download full resolution via product page](#)

Caption: Primary degradation pathways for **(R)-N-Boc-2-morpholinecarbaldehyde**.

Chapter 4: Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is non-negotiable for preserving the integrity of this reagent. The following recommendations are synthesized from supplier datasheets and an understanding of the molecule's chemical vulnerabilities.[\[1\]](#)[\[4\]](#)

Optimal Storage Conditions


The primary objective is to mitigate the risks of oxidation, hydrolysis, and thermal degradation.

Parameter	Recommendation	Rationale
Temperature	-20°C	Reduces the rate of all potential chemical reactions, including oxidation and polymerization.[1][4]
Atmosphere	Inert Gas (Argon or Nitrogen)	Prevents oxidation of the highly sensitive aldehyde group.[4]
Container	Tightly Sealed, Amber Glass Vial	Prevents ingress of moisture and atmospheric oxygen; amber glass protects against potential photolytic degradation.[1][3]
State	Dry, Solid/Oil	The absence of moisture is critical to prevent hydrolysis and to avoid acting as a medium for reactions.[1]

Note on transportation: For maintaining the integrity of the compound, cold-chain transportation is often necessary.[4]

Laboratory Handling Workflow

A disciplined approach in the lab is crucial each time the material is used.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling **(R)-N-Boc-2-morpholinecarbaldehyde**.

Chapter 5: Experimental Protocols for Stability Assessment

Trust in a reagent is validated by empirical data. The following protocols provide a framework for researchers to assess the purity and stability of their material, forming a self-validating

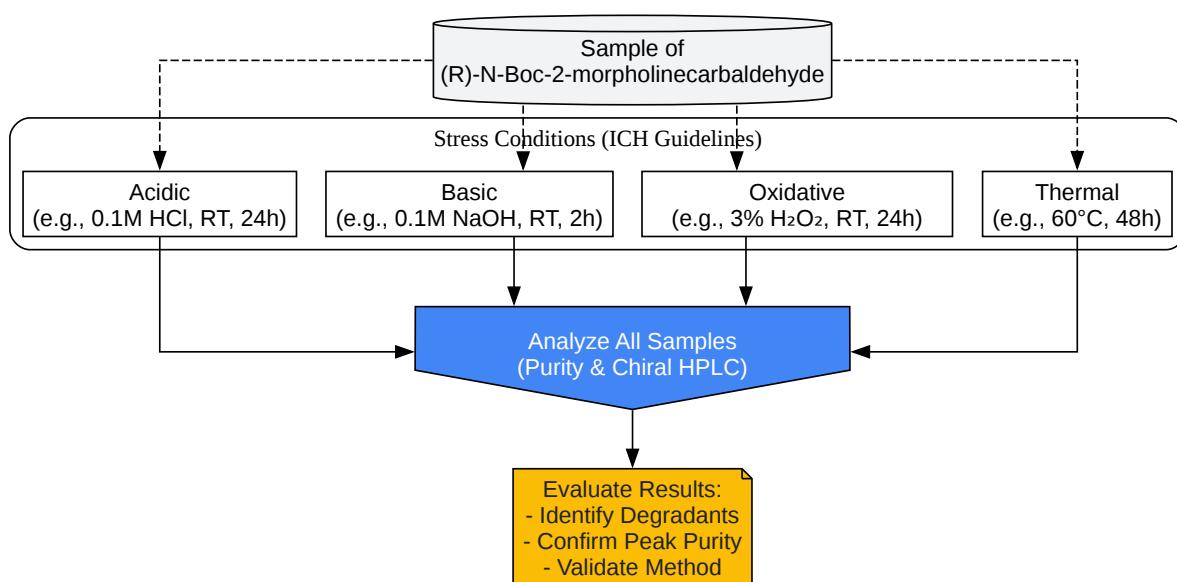
system. These methods are designed to be "stability-indicating," meaning they can separate the intact compound from its key potential degradation products.

Protocol: Monitoring Chemical Purity by HPLC

This method assesses purity and detects non-chiral degradation products like the oxidized carboxylic acid.

- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid (Note: Avoid TFA to minimize on-column deprotection).^[9]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.
- Analysis: The parent compound should elute as a sharp peak. The carboxylic acid degradation product will typically elute earlier. The deprotected amine will be very polar and may elute near the solvent front.

Protocol: Assessing Enantiomeric Purity by Chiral HPLC


This method is critical for confirming the stereochemical integrity of the C2 center.

- Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).^[14]
- Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm or 220 nm.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.
- Analysis: Inject the sample and identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.

Workflow: Forced Degradation Study

Forced degradation studies are an essential tool in pharmaceutical development, designed to deliberately degrade a sample to understand its stability profile and validate analytical methods.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study.

Conclusion

(R)-N-Boc-2-morpholinecarbaldehyde is a powerful synthetic intermediate whose utility is directly tied to its purity. Its stability is governed by the inherent reactivity of its aldehyde function and the acid-labile nature of its N-Boc protecting group. Degradation via oxidation, acid-catalyzed deprotection, racemization, and polymerization are the primary risks.

These risks, however, are readily managed through a disciplined adherence to proper storage and handling protocols. Storage at -20°C under an inert atmosphere in a tightly sealed container is mandatory. By implementing the workflows and analytical checks outlined in this guide, researchers and drug development professionals can ensure the chemical and enantiomeric integrity of this vital chiral building block, thereby safeguarding the success of their synthetic endeavors.

References

- MySkinRecipes. **(R)-N-Boc-2-morpholinecarbaldehyde**. [\[Link\]](#)
- Nielsen, T. E., & Meldal, M. (2005). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres.
- Wikipedia. Morpholine. [\[Link\]](#)
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H₂O/TFA?. (2012). [\[Link\]](#)
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [\[Link\]](#)
- ResearchGate.
- Wikipedia. tert-Butyloxycarbonyl protecting group. [\[Link\]](#)
- ResearchGate.
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [\[Link\]](#)
- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [\[Link\]](#)
- ResearchGate.
- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). [\[Link\]](#)
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [\[Link\]](#)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [\[Link\]](#)
- PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [\[Link\]](#)

- Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [\[Link\]](#)
- PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. [\[Link\]](#)
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. *The Journal of Organic Chemistry*, 73(9), 3662–3665. [\[Link\]](#)
- Daicel. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [\[Link\]](#)
- R Discovery. A Shocking Approach to Axially Chiral Aldehydes. (2020). [\[Link\]](#)
- MDPI.
- Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. [\[Link\]](#)
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by *Pseudomonas multivorans* and *Pseudomonas aeruginosa*. *Journal of Bacteriology*, 96(4), 1055–1064. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (S)-N-Boc-2-morpholinecarbaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. 913642-85-0|(R)-N-Boc-2-Morpholinecarbaldehyde|BLD Pharm [bldpharm.com]
- 5. (R)-N-Boc-2-morpholinecarbaldehyde | 913642-85-0 [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. ct-k.com [ct-k.com]
- 15. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- To cite this document: BenchChem. [(R)-N-Boc-2-morpholinocarbalddehyde stability and storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586803#r-n-boc-2-morpholinocarbalddehyde-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com